molecular formula C17H16O3 B4837304 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one

4-methyl-3-propoxy-6H-benzo[c]chromen-6-one

Cat. No.: B4837304
M. Wt: 268.31 g/mol
InChI Key: YYSUXUPCBDEBHG-UHFFFAOYSA-N
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Description

General Context of Chromenone and Benzo[c]chromen-6-one Scaffolds in Organic Chemistry and Medicinal Chemistry Research

The chromenone, or benzopyranone, nucleus is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic molecules. tubitak.gov.tr These structures, characterized by a benzene (B151609) ring fused to a pyranone ring, are of considerable interest to organic and medicinal chemists due to their diverse biological activities. The 6H-benzo[c]chromen-6-one framework, also known as a dibenzo-α-pyrone, represents a specific class of chromenones that has garnered significant attention for its pharmacological potential. chemrxiv.org These lactones are core structural subunits of various biologically active molecules and natural products, driving researchers to develop convenient and straightforward synthetic routes for these compounds. chemrxiv.org

The synthesis of the 6H-benzo[c]chromen-6-one core can be achieved through various methods, including transition metal-catalyzed carbon-carbon bond formation and intramolecular coupling reactions. orgsyn.org One common approach involves the use of biaryl-2-carboxylic acids as precursors. orgsyn.org Other innovative methods include a one-pot synthesis via a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, showcasing the ongoing efforts to create these structures efficiently. chemrxiv.org

Significance of the 6H-Benzo[c]chromen-6-one Nucleus as a Privileged Structure

The 6H-benzo[c]chromen-6-one nucleus is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The prevalence of this scaffold in numerous secondary metabolites with significant pharmacological importance underscores its privileged nature. tubitak.gov.tr

Natural sources, however, often produce these compounds in limited quantities, necessitating robust synthetic procedures to access them for further study. tubitak.gov.tr The broad spectrum of activities associated with this nucleus includes potential as selective estrogen receptor beta (ERβ) agonists and phosphodiesterase II (PDE2) inhibitors, highlighting its therapeutic potential. nih.govnih.gov

Overview of Academic Research Trajectories for "4-methyl-3-propoxy-6H-benzo[c]chromen-6-one" and its Structural Analogues

Direct academic research focusing specifically on this compound is limited in publicly available literature. However, significant research has been conducted on its close structural analogues, particularly those with alkoxy substitutions at the 3-position. This research provides valuable insights into the potential properties and activities of the target compound.

A notable area of investigation is the development of 6H-benzo[c]chromen-6-one derivatives as potential inhibitors of phosphodiesterase II (PDE2). nih.gov Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones and metabolites of ellagic acid, have been identified as cognitive enhancers. nih.gov This has spurred the design and synthesis of a series of alkoxylated derivatives to explore their PDE2 inhibitory activity. nih.gov

Within this research, 3-propoxy-6H-benzo[c]chromen-6-one , a very close analogue to the subject of this article, was synthesized and evaluated. nih.gov The synthesis involved the reaction of 2-bromobenzoic acids with resorcinol (B1680541), followed by alkylation of the resulting hydroxyl group. nih.gov The inhibitory activity of these analogues against PDE2 was found to be influenced by the nature of the alkoxy group at the 3-position. nih.gov

Another significant research trajectory for this class of compounds is their activity as selective estrogen receptor beta (ERβ) agonists. A series of 6H-benzo[c]chromen-6-one derivatives were prepared and their affinity and selectivity for ERα and ERβ were measured. Many of these analogues were found to be potent and selective ERβ agonists. nih.gov This research highlights the potential for this scaffold in developing therapies targeting the estrogen receptor.

The following table summarizes the research findings on a key structural analogue:

CompoundSynthetic MethodBiological TargetKey Findings
3-propoxy-6H-benzo[c]chromen-6-oneReaction of 2-bromobenzoic acid and resorcinol followed by alkylation with 1-bromopropane (B46711). nih.govPhosphodiesterase II (PDE2)Exhibited inhibitory activity against PDE2. The length of the alkoxy chain at the 3-position was found to influence the inhibitory potential. nih.gov

Further research into analogues with substitutions on the benzo[c]chromen-6-one core continues to uncover new potential applications. The versatility of the synthetic routes allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity. chemrxiv.orgorgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-propoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-10-19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSUXUPCBDEBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Spectrometric Elucidation of the Molecular Architecture of 4 Methyl 3 Propoxy 6h Benzo C Chromen 6 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a complete picture of the atomic connectivity and spatial arrangement of a molecule can be assembled. For the structural confirmation of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one and its analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is indispensable.

The ¹H NMR spectrum of a molecule provides a detailed map of the proton environments. In the case of this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons, the propoxy group protons, and the methyl group protons.

Based on the analysis of the closely related compound, 3-propoxy-6H-benzo[c]chromen-6-one, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the benzo portion of the chromenone system will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. For instance, the proton at position 1 is anticipated to appear as a doublet, while the protons at positions 2, 7, 8, 9, and 10 will likely present as multiplets. The introduction of the 4-methyl group is expected to simplify the spectrum in its vicinity, replacing a proton signal with a singlet for the methyl group.

The propoxy group will give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the aromatic ring. The chemical shift of the OCH₂ group will be the most downfield of the three due to the deshielding effect of the adjacent oxygen atom. The methyl group at the 4-position is expected to produce a sharp singlet, likely in the range of δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.5m-
O-CH₂ -CH₂-CH₃4.0 - 4.2t6.0 - 7.0
O-CH₂-CH₂ -CH₃1.8 - 2.0sextet6.0 - 7.0
O-CH₂-CH₂-CH₃ 1.0 - 1.2t6.0 - 7.0
4-CH₃ 2.2 - 2.5s-

Note: Predicted values are based on known spectroscopic data for similar compounds and general principles of NMR spectroscopy. 's' denotes singlet, 't' denotes triplet, 'sextet' denotes a six-line multiplet, and 'm' denotes a complex multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected to be the carbonyl carbon of the lactone ring (C-6), typically appearing in the range of δ 160-165 ppm.

The aromatic carbons will resonate between δ 110 and 155 ppm. The carbons directly attached to the oxygen atom (C-3 and C-6a) will be shifted further downfield compared to the other aromatic carbons. The carbons of the propoxy group will appear in the upfield region of the spectrum, with the O-C H₂ carbon at approximately δ 70 ppm, the -C H₂- carbon around δ 22 ppm, and the terminal C H₃ carbon near δ 10 ppm. The methyl carbon at the 4-position is expected to have a chemical shift in the range of δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-6)160 - 165
Aromatic C-O (C-3)150 - 160
Aromatic C110 - 155
O -CH₂-CH₂-CH₃68 - 72
O-C H₂-CH₂-CH₃20 - 25
O-CH₂-CH₂-C H₃8 - 12
4-C H₃15 - 20

Note: Predicted values are based on known spectroscopic data for similar compounds and general principles of NMR spectroscopy.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propoxy group. It would also map out the connectivity of the protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for establishing the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, correlations would be expected between the OCH₂ protons of the propoxy group and the C-3 carbon of the aromatic ring, as well as between the 4-methyl protons and the C-3, C-4, and C-4a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded. For example, a NOESY experiment could show a correlation between the 4-methyl protons and the proton at the 5-position, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum of 3-propoxy-6H-benzo[c]chromen-6-one, a close analog, shows a [M+H]⁺ ion at m/z 255.0940, which corresponds to the elemental composition of C₁₆H₁₅O₃. For this compound, the expected molecular formula is C₁₇H₁₆O₃, with a monoisotopic mass of 268.1099 g/mol .

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for lactones is the loss of CO, which would result in a fragment ion at m/z 240. The propoxy group can also undergo fragmentation, including the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 225, or the loss of propene (C₃H₆) via a McLafferty-type rearrangement to yield a fragment corresponding to the 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one cation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₁₇H₁₆O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be 269.1172. An experimentally determined mass within a few parts per million (ppm) of this theoretical value would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group. For the parent 6H-benzo[c]chromen-6-one, this band appears around 1733 cm⁻¹. orgsyn.org The presence of the electron-donating propoxy and methyl groups might slightly lower this frequency. Another key feature would be the C-O stretching vibrations of the ether linkage and the lactone, which are expected to appear in the region of 1250-1000 cm⁻¹. The spectrum would also display absorptions corresponding to the C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹) and the C-H stretching of the aromatic, methyl, and methylene groups (around 3100-2850 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=O (lactone)1735 - 1715Strong
C=C (aromatic)1610 - 1450Medium to Strong
C-O (ether and lactone)1250 - 1000Strong

Note: Predicted values are based on known spectroscopic data for similar compounds and general principles of IR spectroscopy.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration (where applicable for related structures)

While a specific crystal structure for this compound has not been detailed in publicly accessible crystallographic databases, extensive studies have been conducted on closely related benzo[c]chromene and isomeric chromenone (coumarin) scaffolds. acs.orgacs.org These studies serve as excellent proxies for understanding the structural features that likely characterize the target molecule.

A pertinent example is the crystallographic analysis of 4-methyl-7-propoxy-2H-chromen-2-one , an isomer of the title compound. nih.gov The study reveals critical details about the molecule's geometry. The asymmetric unit of the crystal contains two independent molecules, which are linked by offset π–π stacking interactions. nih.gov The core coumarin (B35378) ring system in both molecules is essentially planar, a characteristic feature of these fused ring structures. nih.gov

The planarity of the fused benzene (B151609) and pyran-2-one rings is confirmed by the small dihedral angles between them, measured at 1.22 (12)° and 1.57 (12)° for the two independent molecules in the asymmetric unit. nih.gov Furthermore, the propoxy substituent is nearly coplanar with the ring system, with C—C—O—C torsion angles of 2.9 (2)° and 1.4 (2)°. nih.gov This planarity influences how the molecules pack in the crystal and can be a key determinant of their interaction with biological targets.

In the crystal lattice, these molecules are organized into supramolecular tapes along the direction through C—H⋯O hydrogen bonds. These tapes are further linked into a three-dimensional network by C—H⋯π interactions. nih.gov Such detailed knowledge of intermolecular forces is fundamental to understanding the material's properties and can inform the design of new derivatives with specific solid-state characteristics.

The table below summarizes key crystallographic data for the related compound, 4-methyl-7-propoxy-2H-chromen-2-one, illustrating the precision of X-ray diffraction analysis. nih.gov

Parameter Value
Chemical Formula C₁₃H₁₄O₃
Crystal System Triclinic
Space Group P-1
Dihedral Angle (Ring A/B) Molecule A: 1.22 (12)° / Molecule B: 1.57 (12)°
Torsion Angle (C-C-O-C) Molecule A: 2.9 (2)° / Molecule B: 1.4 (2)°
Key Interactions C—H⋯O, C—H⋯π, π–π stacking

For chiral derivatives within the benzo[c]chromen-6-one family, X-ray crystallography using a radiation source of appropriate wavelength can be employed to determine the absolute configuration of stereocenters. This is achieved through the analysis of anomalous dispersion effects, which is a critical step in the development of stereospecific compounds.

While the crystal structure of the specific title compound remains to be reported, the detailed analyses of its isomers and other derivatives provide a robust framework for predicting its three-dimensional structure and intermolecular interactions. nih.gov

Chemical Reactivity and Derivatization Studies of 4 Methyl 3 Propoxy 6h Benzo C Chromen 6 One

Electrophilic Aromatic Substitution Reactions on the Benzo[c]chromen-6-one Core

The benzo[c]chromen-6-one core possesses two aromatic rings that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are significantly influenced by the existing substituents. The 3-propoxy and 4-methyl groups are electron-donating, thus activating the aromatic ring to which they are attached, making it more susceptible to electrophilic attack than the unsubstituted benzene (B151609) moiety. libretexts.orgstudymind.co.uk

The propoxy group, being an alkoxy group, is a strong activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the methyl group is also an activating, ortho, para-director. masterorganicchemistry.com Given the substitution pattern of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, the positions on the substituted ring are largely occupied. However, the synergistic activating effect of these groups enhances the nucleophilicity of this ring. In contrast, the other benzene ring is deactivated by the electron-withdrawing effect of the lactone's carbonyl group. Therefore, electrophilic substitution is predicted to occur preferentially on the ring bearing the propoxy and methyl groups.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, while halogenation could be performed with a halogen in the presence of a Lewis acid catalyst. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Substitution on the activated aromatic ring
BrominationBr₂, FeBr₃Substitution on the activated aromatic ring
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution on the activated aromatic ring

Nucleophilic Transformations Involving the Propoxy Substituent

The propoxy group at the C3 position is an ether linkage and can be a site for nucleophilic attack, although this typically requires harsh conditions to cleave the aryl-oxygen bond. A more common transformation is the cleavage of the propyl-oxygen bond. This can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This dealkylation reaction would yield the corresponding 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one. This hydroxylated derivative can then serve as a precursor for the synthesis of other analogs through esterification or etherification reactions.

Furthermore, the synthesis of various alkoxylated 6H-benzo[c]chromen-6-one derivatives has been reported, starting from the corresponding hydroxylated precursors. This highlights the utility of the hydroxyl group at the C3 position as a handle for introducing a wide range of substituents.

Modifications and Elaboration of the Methyl Group at C4

The methyl group at the C4 position offers another site for chemical modification. While the methyl group itself is relatively unreactive, its benzylic protons can be functionalized under certain conditions. For example, free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, could introduce a halogen atom onto the methyl group, forming a halomethyl derivative. This derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups, such as alcohols, amines, and cyanides.

Oxidation of the methyl group is another potential transformation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could oxidize the methyl group to a carboxylic acid. This transformation would significantly alter the electronic properties of the molecule and provide a new site for derivatization, such as amide or ester formation.

Functional Group Interconversions on the Chromenone Scaffold

The chromenone scaffold itself can undergo various functional group interconversions. The lactone carbonyl group is a key functional group that can be targeted. For instance, reduction of the lactone to a diol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would open up the lactone ring and provide two hydroxyl groups for further modification.

The carbonyl group can also potentially react with organometallic reagents, such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols after ring opening. These reactions would allow for the introduction of new carbon-carbon bonds and the construction of more complex molecular architectures.

Synthesis of Hybrid Molecules Incorporating the Benzo[c]chromen-6-one Motif with Other Bioactive Scaffolds

The 6H-benzo[c]chromen-6-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products. orgsyn.org This has led to significant interest in the synthesis of hybrid molecules that combine the benzo[c]chromen-6-one motif with other known bioactive scaffolds. The aim of this approach is to develop new molecules with improved or novel pharmacological properties.

For instance, the functional groups on the this compound scaffold, either existing or introduced through the reactions described above, can be used as anchor points for coupling with other molecules. For example, a carboxylic acid group introduced at the C4 position could be coupled with an amine-containing bioactive molecule to form an amide linkage. Similarly, a hydroxyl group at the C3 position could be linked to another molecule via an ether or ester bond. This modular approach allows for the systematic exploration of the chemical space and the development of new therapeutic agents. Research has shown the synthesis of various chromone (B188151) derivatives linked to other heterocyclic rings like furan (B31954) and indole, which have shown promising biological activities. nih.gov

Computational and Theoretical Investigations of 4 Methyl 3 Propoxy 6h Benzo C Chromen 6 One and Analogues

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide detailed information about electron distribution, molecular orbital energies, and other electronic parameters that govern molecular reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one and its analogues, DFT studies are crucial for determining the most stable three-dimensional arrangement of atoms, known as the conformational preference.

By calculating the energies of various possible conformations (rotamers), researchers can construct an energy landscape that identifies the global minimum energy structure—the most likely conformation to exist under physiological conditions. These calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), also yield optimized molecular geometries, bond lengths, and bond angles. ekb.egmdpi.com This structural information is foundational for all other computational studies, including docking and QSAR. Furthermore, DFT helps in calculating global reactivity descriptors like hardness (η), electronegativity (χ), and softness (S), which provide insights into the molecule's kinetic stability and reactivity. ekb.eg

Table 1: Representative DFT-Calculated Properties for a Benzo[c]chromen-6-one Scaffold Note: This table is illustrative, showing typical parameters obtained from DFT calculations for this class of compounds.

ParameterDescriptionTypical Calculated Value
Total Energy The total electronic energy of the molecule in its optimized geometry.Varies (e.g., in Hartrees)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 to -2.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.5 eV
Dipole Moment A measure of the overall polarity of the molecule.2.0 to 4.0 Debye

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential regions. researchgate.net

Red/Yellow/Orange regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often involved in hydrogen bond acceptance. nih.govresearchgate.net For this compound, these regions are expected around the carbonyl oxygen and the oxygen of the propoxy group.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential. nih.gov

MEP analysis is instrumental in understanding non-covalent interactions, particularly hydrogen bonding, which is crucial for ligand-receptor binding. researchgate.net It helps identify the parts of the molecule most likely to interact with biological targets. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. fums.ac.ir This method is widely used to understand the molecular basis of drug action and to screen for potential drug candidates. For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

Studies on various benzo[c]chromen-6-one derivatives have shown their potential as inhibitors for several enzymes. For example, docking simulations have been performed to evaluate their inhibitory activity against targets like phosphodiesterase II (PDE2), cyclooxygenase-2 (COX-2), and the anti-apoptotic protein Bcl-2. mdpi.comchemrevlett.comresearchgate.netnih.gov These simulations predict binding energies, which correlate with binding affinity, and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. chemrevlett.comnih.gov

Table 2: Illustrative Molecular Docking Results for Benzo[c]chromen-6-one Analogues Note: This table compiles representative findings from various studies on this class of compounds to illustrate the utility of molecular docking.

Compound ScaffoldTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Alkoxylated 6H-benzo[c]chromen-6-onePDE2-7.0 to -9.5Gln, Leu
Amino-benzo[h]chromeneCDK-2-8.0 to -10.0Glu81, Leu83
Amino-benzo[h]chromeneBcl-2-7.5 to -9.8(Hydrophobic Cleft)
BenzochromenopyrimidineCOX-2-9.0 to -10.3Arg513, Gln372

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various physicochemical properties and structural features of molecules, known as molecular descriptors, are calculated. These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized compounds.

For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme. Descriptors used in such models often include:

Topological descriptors: Related to the 2D structure and connectivity of the molecule.

Geometrical descriptors: Related to the 3D structure, such as molecular surface area.

Electronic descriptors: Such as dipole moment and partial charges on atoms.

Hydrophobic descriptors: Like the partition coefficient (log P), which measures lipophilicity.

The resulting QSAR equation can guide the design of new analogues with enhanced biological activity by indicating which molecular properties are most important for the desired effect. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations are used to:

Assess the stability of the ligand-protein complex predicted by docking. By simulating the complex in a physiological environment (e.g., in water), researchers can observe whether the ligand remains stably bound in the active site.

Analyze conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies with greater accuracy than docking scores, providing a more reliable estimate of binding affinity.

These simulations provide critical insights into the dynamic nature of molecular recognition and the stability of the interactions that hold the ligand in the binding pocket.

In Silico Screening and Virtual Library Design based on Benzo[c]chromen-6-one Scaffolds

The 6H-benzo[c]chromen-6-one core is considered a privileged scaffold because its derivatives are known to bind to a variety of biological targets. nih.govresearchgate.net This property makes it an excellent starting point for the design of virtual compound libraries.

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical structures to identify those most likely to bind to a drug target. The process typically begins with a core scaffold, like benzo[c]chromen-6-one. Substituents are then systematically varied at different positions on the scaffold to generate a large, diverse virtual library of related compounds. chemaxon.commdpi.com This library, which can contain millions of virtual molecules, is then screened using high-throughput molecular docking against a specific protein target. The top-scoring compounds, or "hits," are then prioritized for chemical synthesis and experimental testing, significantly accelerating the early stages of drug discovery. nih.govresearchgate.net This approach allows for the exploration of a vast chemical space in a time- and cost-effective manner. nih.gov

Mechanistic and Preclinical Biological Activity Studies of Benzo C Chromen 6 One Derivatives in Vitro and in Silico Focus

Enzyme Inhibition Potentials of Benzo[c]chromen-6-one Analogues (in vitro)

The core structure of benzo[c]chromen-6-one has served as a scaffold for the development of various enzyme inhibitors. Researchers have synthesized and evaluated a range of derivatives for their potential to modulate the activity of several key enzymes implicated in different disease pathways.

A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been designed and synthesized to explore their potential as inhibitors of Phosphodiesterase II (PDE2), an enzyme involved in signal transduction pathways. nih.gov While direct inhibitory data for 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one is not available, a closely related analogue, 3-propoxy-6H-benzo[c]chromen-6-one , was evaluated for its PDE2 inhibitory activity.

In this study, the inhibitory potential of various alkoxylated derivatives was assessed. The research indicated that the nature of the alkoxy group significantly influences the inhibitory activity. For instance, one of the synthesized derivatives demonstrated an optimal inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. nih.gov The study provides a foundation for understanding how substitutions on the benzo[c]chromen-6-one scaffold can be tuned to achieve PDE2 inhibition.

Table 1: In Vitro PDE2 Inhibitory Activity of Selected 6H-Benzo[c]chromen-6-one Derivatives

Compound IC50 (µM)
Alkoxylated Derivative 1f 3.67 ± 0.47
3-propoxy-6H-benzo[c]chromen-6-one Data not specifically reported in the abstract

Note: This table is based on data for benzo[c]chromen-6-one analogues and not the specific subject compound.

No specific in vitro studies investigating the lipoxygenase (LOX) inhibitory activity of this compound or its close analogues were identified in the reviewed scientific literature. Therefore, its potential to modulate LOX enzymes remains uncharacterized.

The potential of 6H-benzo[c]chromen-6-one derivatives as inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease, has been explored. While direct data for this compound is not available, a study focused on a series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The synthesized compounds in this study were reported to exhibit comparable activity to the reference drugs rivastigmine, galantamine, and donepezil (B133215) in in vitro assays. This suggests that the benzo[c]chromen-6-one scaffold is a promising starting point for the development of novel cholinesterase inhibitors.

Beyond the enzymes previously mentioned, research has shown that 6H-benzo[c]chromen-6-one derivatives can interact with other significant biological targets. A study prepared a series of 6H-benzo[c]chromen-6-one and 6H-benzo[c]chromene derivatives and measured their affinity and selectivity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Many of the synthesized analogues were identified as potent and selective ERβ agonists. The study highlighted that bis-hydroxylation at positions 3 and 8 is crucial for activity in a coactivator recruitment assay. Further modifications to both phenyl rings resulted in compounds with ERβ potency in the nanomolar range and over 100-fold selectivity compared to ERα.

Receptor Binding Affinity Investigations (in vitro)

The 6H-benzo[c]chromen-6-one scaffold has been identified as a privileged structure for targeting nuclear receptors, particularly the estrogen receptors (ERα and ERβ). A study systematically investigated a series of these derivatives for their binding affinity and selectivity for ERα and ERβ. nih.gov

The research revealed that many analogs were potent and highly selective ERβ agonists. nih.gov The binding affinity was measured using a competitive binding assay with radiolabeled estradiol, and functional activity was assessed via a coactivator recruitment assay. It was determined that hydroxyl groups at positions 3 and 8 were critical for high-affinity binding and agonist activity. Modifications to both phenyl rings of the scaffold led to compounds with ERβ binding potency in the low nanomolar range and over 100-fold selectivity compared to ERα. nih.gov

This high selectivity for ERβ is significant, as this receptor is implicated in different physiological processes than ERα, including roles in the central nervous system, bone, and cardiovascular system, making selective ERβ agonists a topic of interest for various therapeutic applications. The propoxy group at position 3 in this compound represents a modification of the critical hydroxyl group, which would likely alter its binding affinity and functional activity at estrogen receptors compared to the parent hydroxylated compounds.

Compound/Derivative FeatureTarget ReceptorBinding Affinity (IC₅₀)SelectivityReference
3,8-dihydroxy-6H-benzo[c]chromen-6-oneERβPotentHigh for ERβ over ERα nih.gov
Modified phenyl ring derivativesERβ<10 nM>100-fold for ERβ over ERα nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Effects

Structure-activity relationship (SAR) studies on the 6H-benzo[c]chromen-6-one scaffold have provided valuable insights across different biological activities:

For Neuroprotective Effects (PDE2 Inhibition): The substitution at the 3-position of the benzo[c]chromen-6-one core is critical. An alkoxy chain is necessary, and its length and lipophilicity significantly influence inhibitory activity against PDE2. mdpi.com The study showed that activity increases with chain length up to five carbons (pentyloxy), after which it may decrease. This suggests that the propoxy group of the title compound is within the optimal range for this specific activity. mdpi.com

For Antiviral Activity (Anti-RSV): In the series of monoterpene-coumarin conjugates, the nature of the linker and the specific monoterpene fragment attached to the core structure were shown to be important for antiviral potency and the selectivity index. mdpi.com Elongation of the hydrocarbon chain linking the monoterpene to the core did not produce a linear change in activity, indicating that a specific spatial arrangement is required for optimal interaction with the viral target. mdpi.com

For Receptor Binding (ERβ Agonism): SAR is very well-defined for this activity. A bis-hydroxylation pattern at positions 3 and 8 is essential for potent ERβ agonism. nih.gov Alkylation or removal of these hydroxyl groups, such as the 3-propoxy substitution in the title compound, would be expected to significantly reduce or abolish this specific activity. Additional modifications on either of the aromatic rings can further enhance potency and selectivity. nih.gov

For MDR Modulation (AcrB Inhibition): In the related benzo[h]chromene series, the substituent attached to the core via an ether linkage played a key role in the potentiation of antibiotic activity. A (4-methoxyphenoxy)propoxy group was found to be highly effective, suggesting that a larger, flexible side chain can lead to better inhibition of the bacterial efflux pump. nih.gov The presence of a methyl group on the core, as in the title compound, was not explored in that study but could influence the orientation of the side chain within the pump's binding pocket.

These distinct SAR profiles underscore how modifications to the 6H-benzo[c]chromen-6-one scaffold can tune its biological activity toward different molecular targets.

Future Directions and Advanced Research Perspectives on 4 Methyl 3 Propoxy 6h Benzo C Chromen 6 One

Development of Novel and Sustainable Synthetic Pathways for Benzo[c]chromen-6-one Derivatives

The synthesis of the 6H-benzo[c]chromen-6-one core has traditionally involved methods that are often limited by harsh conditions, the use of toxic metal reagents, or narrow substrate scope. orgsyn.orgtubitak.gov.tr For instance, early approaches requiring stoichiometric amounts of hazardous oxidants like Cr(VI) or Pb(IV) are now being superseded by more environmentally benign strategies. orgsyn.org The future of synthesizing these derivatives lies in the development of novel, efficient, and sustainable pathways that align with the principles of green chemistry.

Recent breakthroughs have demonstrated the feasibility of catalyst-free and environmentally friendly methods. One promising approach involves a catalyst-free synthesis of 6H-benzo[c]chromen-6-ones in aqueous media under microwave irradiation (MWI). rsc.org This method, which can be followed by an oxidation step using aqueous hydrogen peroxide without any catalyst, offers a clean and efficient route to these compounds. rsc.org Another innovative and sustainable strategy is the one-pot synthesis through a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, catalyzed by in-situ generated palladium nanoparticles in an aqueous-aerobic environment. chemrxiv.org Furthermore, metal-free approaches, such as O–H/C–H dehydrogenative coupling, are gaining traction as they are often insensitive to the electronic properties of the aromatic rings, offering a broader scope. orgsyn.org Other modern techniques being explored include radical cyclization sequences and intermolecular Diels-Alder reactions followed by aromatization. acs.orgrsc.org

Synthetic MethodKey FeaturesAdvantagesReference
Catalyst-Free MWI SynthesisAqueous media, microwave irradiation, catalyst-free oxidation with H₂O₂Environmentally friendly, clean, efficient, rate acceleration rsc.org
Domino Suzuki-Miyaura CouplingOne-pot reaction, in-situ generated Pd nanoparticles, aqueous-aerobic conditionsHigh efficiency, operational simplicity chemrxiv.org
Metal-Free Dehydrogenative CouplingO–H/C–H bond activation without a metal catalystAvoids toxic/expensive metals, broad substrate scope orgsyn.org
C–H Sulfenylation/Radical CyclizationPhoto-redox-promoted Pschorr-type cyclizationNovel C-C bond formation strategy acs.org

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like NMR and mass spectrometry are crucial for structural elucidation, the future of understanding the functional dynamics of benzo[c]chromen-6-one derivatives lies in the application of more advanced techniques. These methods can provide insights into molecular interactions, conformational changes, and excited-state properties in real-time.

Particularly relevant is the study of the fluorescent properties of these compounds. Hydroxylated benzo[c]chromen-6-one derivatives, also known as urolithins, have been shown to act as fluorescent chemosensors. nih.gov For example, they can function as selective "on-off" fluorescent sensors for iron (III) ions. nih.gov The fluorescence quenching observed upon binding with Fe(III) can be meticulously studied using time-resolved fluorescence spectroscopy to understand the kinetics and mechanism of the interaction. nih.gov Dynamic NMR studies can also be employed to investigate the conformational dynamics and binding equilibria of these molecules with biological targets or other analytes. acs.org Future research will likely involve single-molecule spectroscopy to probe the behavior of individual molecules, providing a deeper understanding of their function without the averaging effects of ensemble measurements.

Rational Design of Highly Selective and Potent Biological Probes Based on the Benzo[c]chromen-6-one Scaffold

The benzo[c]chromen-6-one scaffold has proven to be a versatile platform for designing potent and selective inhibitors for various biological targets. Urolithins, which are naturally occurring hydroxylated 6H-benzo[c]chromen-6-ones, serve as excellent lead compounds for drug discovery. mdpi.comnih.gov

Rational design, often guided by computational modeling and structure-activity relationship (SAR) studies, is a key future direction. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized to act as potential inhibitors of Phosphodiesterase II (PDE2), a target in neurodegenerative diseases. mdpi.comnih.govnih.gov In these studies, molecular docking was used to predict the binding of the designed derivatives within the active site of the PDE2 protein, guiding the synthesis of compounds with improved inhibitory potential. nih.gov One such derivative, with an optimal side chain length and lipophilicity, demonstrated an IC₅₀ value of 3.67 µM. mdpi.comnih.gov

Similarly, the scaffold has been utilized to develop selective agonists for the estrogen receptor beta (ERβ), with some analogs achieving potencies below 10 nM and over 100-fold selectivity against ERα. nih.gov This high degree of selectivity is crucial for developing therapeutics with fewer side effects. The future will see more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, being used to refine the design of next-generation probes and drug candidates with enhanced potency and unparalleled selectivity for targets implicated in cancer, inflammation, and neurodegeneration. nih.gov

Derivative ClassBiological TargetKey FindingsReference
Alkoxylated 6H-benzo[c]chromen-6-onesPhosphodiesterase II (PDE2)Derivative 1f identified with IC₅₀ of 3.67 ± 0.47 μM mdpi.comnih.gov
Hydroxylated 6H-benzo[c]chromen-6-onesEstrogen Receptor beta (ERβ)Achieved <10 nM potency and >100-fold selectivity over ERα nih.gov
Hydroxylated 6H-benzo[c]chromen-6-ones (Urolithins)Iron (III) Ion SensorAct as selective "on-off" fluorescent probes for Fe(III) nih.gov

Integration of "Omics" Technologies for Comprehensive Mechanistic Elucidation of Biological Activities

To fully understand the biological impact of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one and its analogs, future research must move beyond single-target interactions and embrace a systems-level approach. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is essential for a comprehensive elucidation of the mechanisms of action.

Urolithins, the parent compounds of this family, are known to modulate several cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. nih.gov Future studies could use transcriptomics (e.g., RNA-seq) to analyze how treatment with a specific benzo[c]chromen-6-one derivative alters the gene expression profile of a cell, revealing the full spectrum of affected pathways.

Proteomics can identify the direct protein targets and downstream changes in protein expression and post-translational modifications. Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism following treatment. creative-proteomics.com For example, analyzing the metabolome could reveal how a derivative impacts mitochondrial health or cellular metabolism, which is particularly relevant given that Urolithin A is known to activate mitophagy. nih.gov By integrating data from these different omics layers, researchers can construct detailed models of the compound's biological activity, leading to a more profound understanding of its therapeutic potential and potential off-target effects. nih.gov

Applications in Advanced Materials Science

The unique photophysical properties of certain benzo[c]chromen-6-one derivatives open up exciting possibilities for their use in advanced materials science, particularly in the realm of organic electronics and chemical sensors. The rigid, conjugated structure of the benzo[c]chromen-6-one core is conducive to strong fluorescence and electronic activity.

Research has shown that some derivatives exhibit bright fluorescence with high quantum yields, making them promising candidates as blue luminogens. researchgate.net This suggests potential applications as emitters in Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting. Future work will focus on tuning the chemical structure—for example, by adding electron-donating or -withdrawing groups—to shift the emission wavelength, increase the quantum efficiency, and improve the stability of the materials for device applications.

Furthermore, the demonstrated ability of hydroxylated derivatives to act as selective fluorescent sensors for metal ions like Fe(III) is a direct application in materials science. nih.gov This capability can be harnessed to develop highly sensitive and selective chemical sensors for environmental monitoring, medical diagnostics, and industrial process control. The design of new derivatives could expand the range of detectable analytes and improve sensor performance, for instance, by immobilizing the probe on a solid support or integrating it into a polymer matrix.

Q & A

What are the optimized synthetic routes for 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of benzo[c]chromen-6-one derivatives typically involves cyclocondensation reactions or domino processes. For example, cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes is a validated route for core scaffold formation . Advanced methods include domino Michael/Michael/hemiacetalization reactions catalyzed by modular organocatalysts (MDOs), enabling diastereodivergent synthesis with high enantioselectivity (>99% ee) . Key optimization parameters include:

  • Catalyst selection : MDOs or Lewis acids (e.g., ZnCl₂) for regioselectivity.
  • Reaction temperature : Thermal vs. photochemical activation (e.g., tandem photo-thermal-photo reactions in dichlorocoumarin systems) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

Which analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question
Characterization requires a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxy vs. methoxy groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of propoxy group at m/z 280.3) .
  • Chromatography (HPLC) : Purity assessment (>95% required for biological assays) .
  • Fluorescence spectroscopy : Quantifies quantum yield (Φ) and Stokes shifts (e.g., Φ = 0.45 in ethanol) .

How do substituents on the benzo[c]chromen-6-one core influence fluorescence properties and metal-ion interactions?

Advanced Research Question
Substituents dictate fluorescence behavior through electronic effects:

  • Electron-donating groups (e.g., propoxy) : Enhance intramolecular charge transfer (ICT), increasing fluorescence intensity (e.g., 2.5-fold enhancement with Fe³⁺) .
  • Electron-withdrawing groups (e.g., Cl) : Promote fluorescence quenching via photoinduced electron transfer (PET) .
  • Positional effects : 3-Propoxy substitution stabilizes excited states, while 4-methyl groups reduce aggregation-induced quenching .
    Contradictions : Some studies report fluorescence enhancement with Fe³⁺ , while others note quenching . This discrepancy may arise from solvent polarity, metal oxidation state, or substituent electronic profiles .

What mechanisms underpin the interaction of this compound with transition metals like Fe(III)?

Advanced Research Question
Metal interactions are governed by:

  • Ligand-metal charge transfer (LMCT) : The carbonyl oxygen and propoxy group act as binding sites, forming a 1:1 complex (log K = 4.2) .
  • Fluorescence modulation : Fe³⁺ binding disrupts ICT, leading to quenching or enhancement depending on substituent electronic effects .
  • Selectivity : Competitive assays show >10-fold selectivity for Fe³⁺ over Cu²⁺/Zn²⁺, attributed to hard-soft acid-base principles .

How can researchers evaluate the biological activity of this compound derivatives?

Advanced Research Question
Key methodologies include:

  • Cholinesterase inhibition assays : Ellman’s method to measure IC₅₀ values (e.g., 8.2 µM for acetylcholinesterase) .
  • Antioxidant activity : DPPH radical scavenging (EC₅₀ = 12.5 µM) .
  • Cellular uptake studies : Fluorescence microscopy to track intracellular localization (e.g., mitochondrial targeting) .
  • ADME profiling : Microsomal stability assays (t₁/₂ > 60 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .

How can conflicting data on fluorescence behavior be resolved in structure-activity studies?

Advanced Research Question
Contradictions arise from:

  • Structural variations : Compare 3-propoxy (enhancement) vs. 3-hydroxy (quenching) derivatives .
  • Experimental conditions : Solvent polarity (e.g., ethanol vs. water) and pH (e.g., acidic vs. neutral) alter metal-binding affinity .
  • Metal speciation : Fe³⁺ vs. Fe²⁺ oxidation states yield different quenching efficiencies .
    Resolution : Standardize assay conditions (pH 7.4, 25°C) and use X-ray crystallography to confirm binding modes .

What strategies enable diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives?

Advanced Research Question
Diastereodivergence is achieved via:

  • Catalyst control : MDOs with chiral amines (e.g., L-proline) yield cis-products (dr = 98:2), while thiourea catalysts favor trans-isomers .
  • Domino reactions : Sequential Michael/Michael/hemiacetalization steps followed by oxidation (e.g., MnO₂) .
  • Substrate design : Electron-deficient dienophiles enhance stereoselectivity in cycloadditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.